molecular formula C18H21NO4 B15220126 2-(3-Methylpiperidin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate

2-(3-Methylpiperidin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B15220126
M. Wt: 315.4 g/mol
InChI Key: WLGCJLIBAUBLGW-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with 3-methylpiperidine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is heated for a specific duration, usually around 2 hours, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted chromene derivatives.

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylpiperidin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate
  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • 7-Hydroxy-8-formyl coumarin

Uniqueness

This compound is unique due to the presence of the 3-methylpiperidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chromene derivatives and contributes to its specific applications and effects.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

[2-(3-methylpiperidin-1-yl)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H21NO4/c1-13-5-4-8-19(10-13)17(20)12-23-18(21)15-9-14-6-2-3-7-16(14)22-11-15/h2-3,6-7,9,13H,4-5,8,10-12H2,1H3

InChI Key

WLGCJLIBAUBLGW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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